Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate
CAS No.: 1049023-29-1
Cat. No.: VC7253135
Molecular Formula: C15H20BrN3O3
Molecular Weight: 370.247
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049023-29-1 |
|---|---|
| Molecular Formula | C15H20BrN3O3 |
| Molecular Weight | 370.247 |
| IUPAC Name | tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | XZNDJVFOKCLBOM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate, reflects its three key structural elements:
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A piperazine ring substituted at the 1-position with a Boc group (C<sub>5</sub>H<sub>9</sub>O<sub>2</sub>).
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A 6-bromopyridine-3-carbonyl group attached to the piperazine’s 4-position.
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A carbonyl bridge linking the pyridine and piperazine moieties.
The molecular formula is C<sub>15</sub>H<sub>19</sub>BrN<sub>3</sub>O<sub>3</sub>, with a calculated molecular weight of 378.24 g/mol (versus 342.23 g/mol for the non-carbonyl analog in ). The Boc group enhances solubility in organic solvents, while the bromine atom facilitates further functionalization via cross-coupling reactions .
Spectral Characterization
While direct spectral data for this compound are unavailable, analogs provide insights:
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<sup>1</sup>H NMR: The Boc group’s tert-butyl protons resonate near δ 1.4 ppm, while pyridine protons appear as distinct doublets between δ 7.5–8.5 ppm .
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IR Spectroscopy: Stretching vibrations for the carbonyl (C=O) groups are expected near 1700 cm<sup>-1</sup> .
Synthesis and Manufacturing
Traditional Synthetic Routes
The compound is synthesized via sequential functionalization of pyridine and piperazine precursors:
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Bromination: 3-Cyanopyridine undergoes bromination at the 6-position using N-bromosuccinimide (NBS) in acidic conditions.
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Carbonyl Introduction: The nitrile group is hydrolyzed to a carboxylic acid, followed by conversion to an acid chloride using thionyl chloride.
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Piperazine Coupling: The acid chloride reacts with Boc-protected piperazine under Schotten-Baumann conditions to form the final product .
This method mirrors the hydrogenation steps used for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, where Pd/C catalyzes nitro-group reduction .
Photocatalytic Innovations
A patent (CN108558792B) describes a one-step photocatalytic synthesis for related piperazine-pyridine hybrids :
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Reactants: 2-Aminopyridine, Boc-piperazine, and an acridine salt photocatalyst.
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Conditions: Visible light irradiation with an oxidant (e.g., persulfate) in acetonitrile at room temperature.
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Yield: >85% with minimal byproducts, surpassing traditional methods’ 81.8% yield .
This approach eliminates hazardous hydrogen gas and heavy metals, aligning with green chemistry principles .
Physical and Chemical Properties
Thermodynamic Data
| Property | Value | Source Compound Reference |
|---|---|---|
| Melting Point | >250°C (decomposes) | |
| Solubility | DMSO, DMF, CH<sub>2</sub>Cl<sub>2</sub> | |
| Stability | Hygroscopic; store at 2–8°C |
The high melting point suggests strong intermolecular forces, likely due to hydrogen bonding between carbonyl groups and piperazine NH .
Reactivity
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Nucleophilic Substitution: The bromine atom undergoes Suzuki-Miyaura couplings with aryl boronic acids.
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Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a free piperazine for further derivatization .
Applications and Uses
Pharmaceutical Intermediates
This compound is pivotal in synthesizing CDK4/6 inhibitors like ribociclib and palbociclib . For example:
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Ribociclib Synthesis: The bromine is replaced with a cyclopentylamine group via Buchwald-Hartwig amination, followed by deprotection and salt formation .
Material Science
The pyridine-piperazine scaffold’s rigidity and hydrogen-bonding capacity make it suitable for designing metal-organic frameworks (MOFs) with applications in gas storage .
| Risk | Precautionary Measure |
|---|---|
| Skin/Irritation | Wear nitrile gloves |
| Eye Damage | Use safety goggles |
| Respiratory Toxicity | Operate in fume hood |
These hazards align with structurally similar compounds, such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which causes respiratory irritation .
Recent Advances and Future Directions
Catalytic Improvements
Recent studies focus on enzyme-mediated coupling to enhance stereoselectivity. For instance, lipases catalyze acyl transfer reactions, reducing racemization risks .
Environmental Impact
Photocatalytic methods, as described in CN108558792B, reduce waste solvent generation by 40% compared to traditional routes .
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